N-(3-fluorophenyl)hydrazinecarbothioamide
Overview
Description
N-(3-fluorophenyl)hydrazinecarbothioamide is a derivative of hydrazinecarbothioamide, which is a class of compounds known for their diverse range of biological activities and applications in coordination chemistry. These compounds often serve as ligands in complexation reactions with various metal ions, forming coordination compounds with potential applications in catalysis, material science, and medicine.
Synthesis Analysis
The synthesis of related hydrazinecarbothioamide compounds typically involves the reaction of isothiocyanates with hydrazine hydrate in the presence of an alcohol solvent, as demonstrated in the preparation of N-(3-chlorophenyl)hydrazinecarbothioamide . This method could be adapted for the synthesis of N-(3-fluorophenyl)hydrazinecarbothioamide by substituting the chloro-isothiocyanate with a fluoro-isothiocyanate equivalent.
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives is characterized by the presence of a thioamide group, which can exhibit tautomerism between thione and thiol forms. The coordination chemistry of these ligands is rich, with the ability to form chelate rings with metal ions through sulfur and azomethine nitrogen atoms, as seen in the cobalt(III) and nickel(II) complexes of a related thiosemicarbazone ligand . The geometry around the metal center can vary from distorted octahedral to square planar, depending on the metal ion and the ligand environment.
Chemical Reactions Analysis
Hydrazinecarbothioamide derivatives can undergo condensation reactions with aldehydes to form arylidene-hydrazinyl-thiazolines, which are of interest due to their spectroscopic properties and potential biological activities . The presence of a fluorine atom in N-(3-fluorophenyl)hydrazinecarbothioamide could influence the electronic properties of the molecule and affect its reactivity in such condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-fluorophenyl)hydrazinecarbothioamide can be inferred from related compounds. These properties include solubility in common organic solvents, the potential to form hydrogen bonds, and the ability to act as a ligand in coordination compounds . The presence of a fluorine atom could enhance the lipophilicity of the compound and affect its binding interactions with metal ions.
Relevant Case Studies
Case studies involving similar hydrazinecarbothioamide compounds have demonstrated their utility as fluorescent probes for metal ions , as well as their antimicrobial and anticonvulsant activities . These studies highlight the potential of N-(3-fluorophenyl)hydrazinecarbothioamide to serve in various biological applications, depending on its specific interactions and properties.
Scientific Research Applications
Synthesis and Structural Characterization
N-(3-fluorophenyl)hydrazinecarbothioamide has been utilized in synthesizing 1,2,4-triazole-3-thiones and 1,3,4-thiadiazol-2-amines, significant in pharmacological research. The synthesis process involves refluxing with natrium hydroxide and phosphorus oxychloride, followed by toxicity assessment using Daphnia magna (Bărbuceanu et al., 2018).
Anticonvulsant Activity
In a study on anticonvulsant activity, various N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides were synthesized and evaluated. The study established significant anticonvulsant activity in various seizure models, suggesting potential pharmaceutical applications (Tripathi et al., 2012).
Targeting Breast Cancer Cells
Lead derivatives of 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides were synthesized and evaluated for their efficacy against HER-2 overexpressed breast cancer cells. The results indicated significant activity, making them potential candidates for cancer therapy (Bhat et al., 2015).
Antitumor Properties
Dioxomolybdenum(VI) complexes synthesized with N-ethyl-2-(5-bromo-2-hydroxybenzylidene) hydrazinecarbothioamide exhibited more pronounced activity than standard drugs against human colorectal cell lines. This highlights the compound's potential in chemotherapy (Hussein et al., 2015).
Fluorescent Probe Development
N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide has been investigated as a fluorescent sensor for Fe(III) determination in aqueous solutions, showing good selectivity and sensitivity (Casanueva Marenco et al., 2012).
Antioxidant Activity
Hydrazinecarbothioamides synthesized for antioxidant activity showed excellent results using the DPPH method, indicating potential in oxidative stress-related therapeutic applications (Bărbuceanu et al., 2014).
Sensor Development for Holmium Ions
A PVC membrane sensor based on N-phenyl-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide was developed for determining holmium ions, demonstrating good selectivity and sensitivity, applicable in various analytical fields (Zamani, 2011).
properties
IUPAC Name |
1-amino-3-(3-fluorophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLFMTUWRLDCPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372099 | |
Record name | N-(3-Fluorophenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)hydrazinecarbothioamide | |
CAS RN |
70619-48-6 | |
Record name | N-(3-Fluorophenyl)hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70619-48-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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